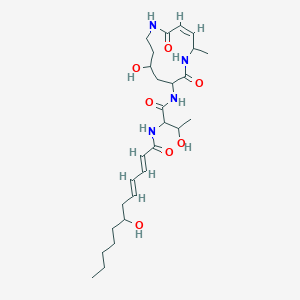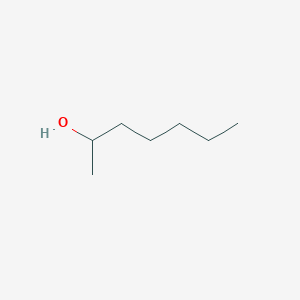![molecular formula C18H32O15 B047323 (2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal CAS No. 114030-60-3](/img/structure/B47323.png)
(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose is a complex carbohydrate compound composed of three sugar molecules: rhamnopyranose, glucopyranose, and galactopyranose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose typically involves glycosylation reactions. One common method is the sequential glycosylation of the sugar units using glycosyl donors and acceptors. The reaction conditions often include the use of catalysts such as trifluoroacetic acid or trichloroacetic acid to promote the glycosylation process .
Industrial Production Methods
Industrial production of this compound may involve the use of enzymatic methods to achieve higher yields and specificity. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of sugar moieties to the acceptor molecules, resulting in the formation of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its role in cell signaling and recognition processes.
Industry: It is used in the production of natural sweeteners and other food additives.
Mécanisme D'action
The mechanism of action of 3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diosgenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside
- Laxogenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside
Uniqueness
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose is unique due to its specific combination of sugar units and the resulting biological activities.
Propriétés
Numéro CAS |
114030-60-3 |
|---|---|
Formule moléculaire |
C18H32O15 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13+,14+,15?,16-,17-,18+/m0/s1 |
Clé InChI |
OVYANALZSAYBOJ-DKANTVEISA-N |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC([C@H](C=O)O)[C@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonymes |
(3-O-alpha-L-rhamnopyranosyl)-(4-O-alpha-D-glucopyranosyl)-alpha-D-galactopyranose (3-O-alpha-L-rhamnopyranosyl)-(4-O-beta-D-glucopyranosyl)-alpha-D-galactopyranose 3-O-rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose 3-RGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















